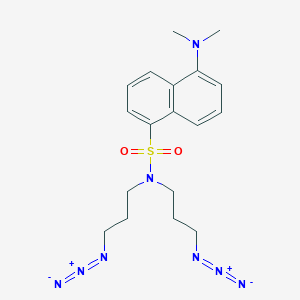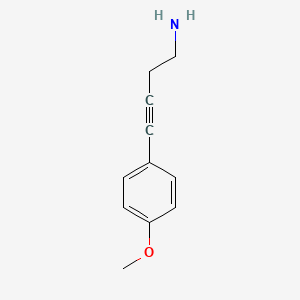
2H-1-Benzopyran-2-one, 3-(1H-imidazol-1-ylmethyl)-7-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran-2-one, 3-(1H-imidazol-1-ylmethyl)-7-methoxy- is a synthetic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities, including antioxidant, anticancer, and enzyme inhibitory properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 3-(1H-imidazol-1-ylmethyl)-7-methoxy- typically involves the reaction of a coumarin derivative with an imidazole derivative under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1-Benzopyran-2-one, 3-(1H-imidazol-1-ylmethyl)-7-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the imidazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of reduced imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2H-1-Benzopyran-2-one, 3-(1H-imidazol-1-ylmethyl)-7-methoxy- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential enzyme inhibitory activity, particularly against acetylcholinesterase.
Medicine: Investigated for its anticancer and antioxidant properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2H-1-Benzopyran-2-one, 3-(1H-imidazol-1-ylmethyl)-7-methoxy- involves its interaction with specific molecular targets. For instance, its inhibitory activity against acetylcholinesterase is attributed to its ability to bind to the enzyme’s active site, thereby preventing the breakdown of acetylcholine . This interaction can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in conditions like Alzheimer’s disease.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coumarin: Known for its anticoagulant and enzyme inhibitory properties.
7-Hydroxycoumarin: Exhibits antioxidant and anticancer activities.
4-Methylumbelliferone: Used in the study of hyaluronan synthesis and has anticancer properties.
Uniqueness
2H-1-Benzopyran-2-one, 3-(1H-imidazol-1-ylmethyl)-7-methoxy- is unique due to the presence of the imidazole moiety, which enhances its biological activity and specificity. This structural feature distinguishes it from other coumarin derivatives and contributes to its potential therapeutic applications.
Eigenschaften
CAS-Nummer |
828265-52-7 |
|---|---|
Molekularformel |
C14H12N2O3 |
Molekulargewicht |
256.26 g/mol |
IUPAC-Name |
3-(imidazol-1-ylmethyl)-7-methoxychromen-2-one |
InChI |
InChI=1S/C14H12N2O3/c1-18-12-3-2-10-6-11(8-16-5-4-15-9-16)14(17)19-13(10)7-12/h2-7,9H,8H2,1H3 |
InChI-Schlüssel |
WCARVFSVMARCII-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)CN3C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-Amino-4-(fluoromethyl)phenyl]sulfanyl}-N,N-dimethylbenzamide](/img/structure/B14201383.png)
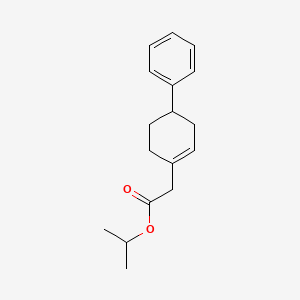
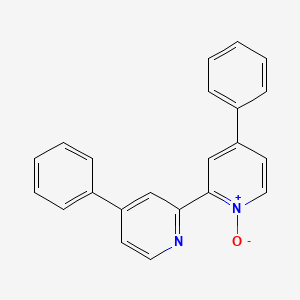



![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-methoxyphenyl)-](/img/structure/B14201427.png)
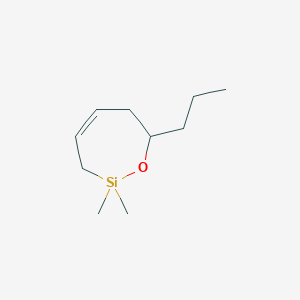
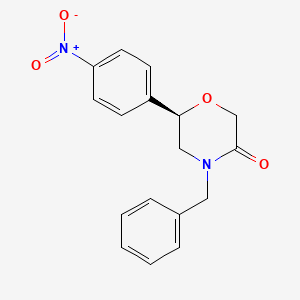
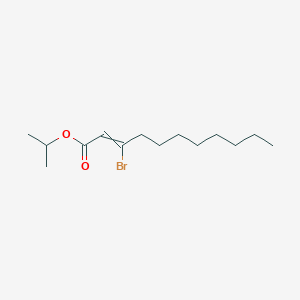
![Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane](/img/structure/B14201464.png)

